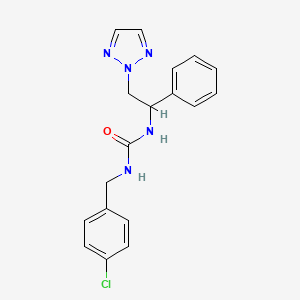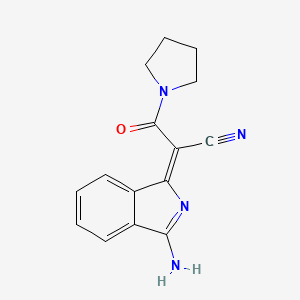
(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-chlorobenzamide and Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide have similar structures. These compounds are used in the chemical industry .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. Without specific information on the requested compound, it’s difficult to predict its chemical reactions .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have explored the use of similar structures for the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. For example, acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride led to the formation of compounds used in the synthesis of γ-aminopropylpyrazoles and pyrimidines, showcasing the potential of such compounds in creating biologically active heterocycles (Shvidenko et al., 2010).
Combinatorial Chemistry Applications
The compound's structure is amenable to combinatorial chemistry techniques, as evidenced by the solution phase synthesis of a spiro[pyrrolidine-2,3′-oxindole] library via a three-component 1,3-dipolar cycloaddition reaction. This process enabled the rapid generation of a vast library of spiro[pyrrolidine-2,3′-oxindoles], underlining the compound's utility in high-throughput synthesis of complex molecules for screening purposes (Fokas et al., 1998).
Organocatalysis
The compound and its derivatives serve as key intermediates in organocatalytic reactions. For instance, an organocatalytic asymmetric 1,3-dipolar cycloaddition of 3-amino oxindole-based azomethine ylides and α,β-enones has been developed, delivering spiro[pyrrolidine-2,3'-oxindole] products in high yields with excellent regio- and enantioselectivities. This underscores the role of such compounds in facilitating enantioselective synthesis, a critical aspect of developing new pharmaceuticals (Zhu et al., 2017).
Photophysical Studies
Compounds with similar structures have been employed in photophysical studies, particularly in the synthesis of functionalized endo′-selective spiro[pyrrolidin-2,3′-oxindoles] via regioselective 1,3-dipolar cycloaddition reactions. These studies are essential for understanding the electronic properties of novel organic compounds, which can have implications for their use in materials science, including organic semiconductors and light-emitting diodes (Sun et al., 2014).
Antimicrobial Activity
Moreover, derivatives of pyrrolidin-3-cyanopyridines, which share a structural resemblance, have been synthesized and evaluated for their antimicrobial activity. This highlights the potential therapeutic applications of these compounds beyond their initial synthetic utility, opening avenues for the development of new antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(2E)-2-(3-aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-9-12(15(20)19-7-3-4-8-19)13-10-5-1-2-6-11(10)14(17)18-13/h1-2,5-6H,3-4,7-8H2,(H2,17,18)/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYBUGFEPNGKRC-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/2\C3=CC=CC=C3C(=N2)N)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)
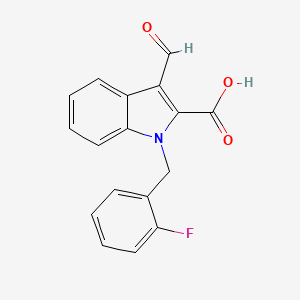
![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)
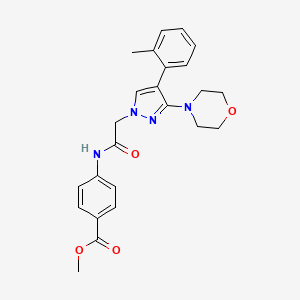
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)
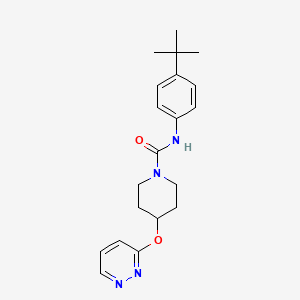

![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)
![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)
![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)
![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)
